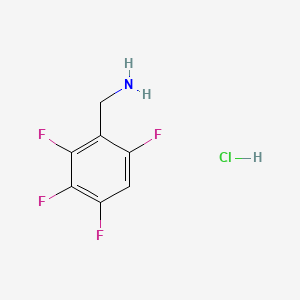

2,3,4,6-Tetrafluorobenzylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

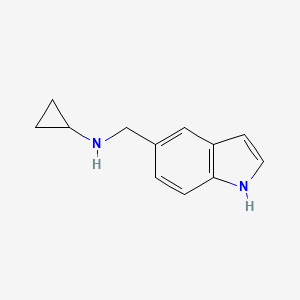

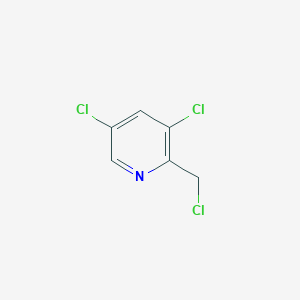

2,3,4,6-Tetrafluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H6ClF4N and a molecular weight of 215.58 . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 4 fluorine atoms, and 1 nitrogen atom .科学的研究の応用

Synthesis and Derivatization

- 2,3,4,5,6-pentafluorobenzyl bromide was reacted with N-hydroxyphthalimide to produce a derivative compound that aids in the analysis of keto steroids through electron-capture GLC (Youngdale, 1976).

Environmental Analysis

- O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride, a related compound, has been applied in environmental studies for the sampling and quantification of unsaturated 1,4-dicarbonyl products, revealing significant implications for environmental science (Alvarez et al., 2009).

Structural Characterization of Novel Compounds

- Research focused on the structural characterizations of newly synthesized compounds using various advanced techniques, demonstrating the importance of 2,3,4,6-Tetrafluorobenzylamine Hydrochloride in the field of chemical analysis and synthesis (Elmas, 2017).

Safety and Hazards

2,3,4,6-Tetrafluorobenzylamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

作用機序

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrafluorobenzylamine hydrochloride . For instance, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed . It is also soluble in water, which may affect its behavior in certain reactions .

生化学分析

Biochemical Properties

2,3,4,6-Tetrafluorobenzylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex molecules and can act as a substrate or inhibitor in enzymatic reactions . The interactions between this compound and biomolecules are primarily driven by its fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of specific kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions . The compound’s fluorine atoms play a crucial role in these interactions, as they can form strong hydrogen bonds and electrostatic interactions with enzyme residues . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant alterations in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular stress and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, this compound can affect cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules in the appropriate cellular context . Studies have shown that this compound can localize to the cytoplasm, nucleus, and other organelles, depending on the specific cellular conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,4,6-Tetrafluorobenzylamine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3,4,6-Tetrafluorobenzaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 2,3,4,6-Tetrafluorobenzaldehyde with sodium borohydride in methanol to yield 2,3,4,6-Tetrafluorobenzyl alcohol", "Step 2: Protection of the hydroxyl group in 2,3,4,6-Tetrafluorobenzyl alcohol with diethyl ether and hydrochloric acid to yield 2,3,4,6-Tetrafluorobenzyl chloride", "Step 3: Reaction of 2,3,4,6-Tetrafluorobenzyl chloride with ammonium chloride in methanol to yield 2,3,4,6-Tetrafluorobenzylamine hydrochloride" ] } | |

CAS番号 |

1078610-94-2 |

分子式 |

C7H6ClF4N |

分子量 |

215.57 g/mol |

IUPAC名 |

(2,3,4,6-tetrafluorophenyl)methylazanium;chloride |

InChI |

InChI=1S/C7H5F4N.ClH/c8-4-1-5(9)7(11)6(10)3(4)2-12;/h1H,2,12H2;1H |

InChIキー |

RKRRFXPJXNNWGE-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)F)CN)F.Cl |

正規SMILES |

C1=C(C(=C(C(=C1F)F)F)C[NH3+])F.[Cl-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)

![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)